molecular formula C6H11NaO3 B12330599 Sodium 5-hydroxyhexanoate

Sodium 5-hydroxyhexanoate

Cat. No.: B12330599
M. Wt: 154.14 g/mol
InChI Key: WIBUBADCTYEVQP-UHFFFAOYSA-M
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Description

Sodium 5-hydroxyhexanoate (CAS: 185956-02-9) is the sodium salt of 5-hydroxyhexanoic acid, with the molecular formula C₆H₁₁NaO₃ and a molecular weight of 154.14 g/mol . Its structure features a six-carbon chain with a hydroxyl group at the fifth carbon and a carboxylate group neutralized by sodium. This compound is highly soluble in polar solvents like dimethyl sulfoxide (DMSO) and requires storage at 2–8°C in sealed conditions to prevent moisture absorption or degradation .

Research highlights its role in metabolic dysregulation, particularly in immune activation and tumorigenesis. Elevated levels of 5-hydroxyhexanoate have been implicated in oxidative stress pathways, contributing to redox dysregulation and tumor progression .

Properties

Molecular Formula

C6H11NaO3

Molecular Weight

154.14 g/mol

IUPAC Name

sodium;5-hydroxyhexanoate

InChI

InChI=1S/C6H12O3.Na/c1-5(7)3-2-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

WIBUBADCTYEVQP-UHFFFAOYSA-M

Canonical SMILES

CC(CCCC(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-hydroxyhexanoate can be synthesized through the neutralization of 5-hydroxyhexanoic acid with sodium hydroxide. The reaction typically involves dissolving 5-hydroxyhexanoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through crystallization or other separation methods .

Chemical Reactions Analysis

Enzymatic Hydrolysis to Hexanoic Acid

In biological systems, sodium 5-hydroxyhexanoate undergoes enzymatic hydrolysis catalyzed by esterases or lipases, converting it into hexanoic acid (C₆H₁₂O₂). This reaction is critical in fatty acid metabolism and energy production pathways .

Reaction Pathway :

Sodium 5 hydroxyhexanoate+H2OEnzymeHexanoic acid+NaOH\text{Sodium 5 hydroxyhexanoate}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{Hexanoic acid}+\text{NaOH}

Key Characteristics :

  • Optimal enzymatic activity occurs at pH 7.0–7.5 and 37°C.

  • The reaction releases 132.16 g/mol of hexanoic acid per mole of sodium salt .

Synthetic Preparation Reactions

The compound is synthesized through hydroxylation of hexanoic acid followed by neutralization with sodium hydroxide .

Synthesis Steps :

  • Hydroxylation :
    Hexanoic acid reacts with hydroxyl radicals under controlled oxidative conditions.

  • Neutralization :

    5 Hydroxyhexanoic acid+NaOHSodium 5 hydroxyhexanoate+H2O5\text{ Hydroxyhexanoic acid}+\text{NaOH}\rightarrow \text{Sodium 5 hydroxyhexanoate}+\text{H}_2\text{O}

Process Parameters :

ParameterValue/Range
Temperature50–60°C
Reaction Time4–6 hours
Yield85–92%
Purity VerificationHPLC (>98%)

Physicochemical Stability and Reactivity

The compound’s sodium ion enhances water solubility (1.2 g/mL at 25°C), while the hydroxyl group participates in hydrogen bonding and oxidation reactions .

Reactivity Profile :

Reaction TypeConditionsProduct
Esterification Acid catalysis, 100°C5-Hydroxyhexanoate esters
Oxidation KMnO₄, acidic medium5-Ketohexanoic acid
Decarboxylation High-temperature pyrolysisPentanol derivatives

Note: Experimental data for esterification and oxidation are extrapolated from structural analogs due to limited direct studies .

Biological Interaction with Ion Channels

While not a direct chemical reaction, this compound modulates ATP-sensitive potassium (Kₐᴛᴘ) channels in cardiac cells, as observed in structural analogs like sodium 5-hydroxydecanoate . This interaction stabilizes membrane potentials during ischemic conditions, though specific binding kinetics require further study.

Comparative Reactivity of Hydroxyhexanoate Derivatives

CompoundKey ReactionBiological Relevance
This compoundEnzymatic hydrolysisFatty acid metabolism
Sodium 5-hydroxydecanoateKₐᴛᴐ channel inhibitionAntiarrhythmic effects
5-Hydroxy-6-phenylhexanoateNeurotransmitter modulationCNS research

Scientific Research Applications

Biomedical Applications

1.1 Tissue Engineering

Sodium 5-hydroxyhexanoate is being researched as a potential biomaterial in tissue engineering. Its biocompatibility and biodegradability make it suitable for developing scaffolds that support cell growth and tissue regeneration. Studies have shown that polyhydroxyalkanoates (PHAs), which include this compound, can be used to create materials that mimic natural tissues .

1.2 Drug Delivery Systems

The compound is also being explored for use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that this compound can improve the pharmacokinetics of certain therapeutic agents by providing controlled release mechanisms .

Cosmetic Industry

This compound is utilized in cosmetic formulations due to its moisturizing properties. It acts as a humectant, attracting moisture to the skin, which is beneficial for products aimed at treating dry skin conditions. Its application in creams and lotions has been documented to enhance skin hydration and elasticity, making it a valuable ingredient in anti-aging products .

Food Industry

In the food sector, this compound serves as a food additive. Its role as a preservative helps inhibit microbial growth, extending the shelf life of various food products. Additionally, it can function as an emulsifier, improving texture and stability in processed foods .

Industrial Applications

4.1 Biodegradable Plastics

This compound is being investigated for its potential in producing biodegradable plastics. As environmental concerns grow regarding plastic waste, materials derived from this compound could offer sustainable alternatives that decompose more readily than conventional plastics .

4.2 Surfactants and Detergents

The compound's surfactant properties make it useful in formulating cleaning agents and detergents. It enhances the wetting and emulsifying properties of cleaning products, leading to improved performance in removing dirt and grease .

Table 1: Summary of Applications

Application AreaDescriptionBenefits
BiomedicalTissue engineering and drug deliveryBiocompatibility, controlled release
CosmeticsMoisturizing agent in skincare productsEnhanced hydration and skin elasticity
Food IndustryPreservative and emulsifierExtended shelf life, improved texture
IndustrialBiodegradable plasticsSustainable alternatives to conventional plastics
Cleaning ProductsSurfactant in detergentsImproved cleaning efficiency

Case Studies

Case Study 1: Tissue Engineering with this compound
A study published in Polyhydroxyalkanoates as Biomaterials demonstrated the use of this compound-based scaffolds for cartilage tissue engineering. The results indicated significant cell proliferation and extracellular matrix production when human mesenchymal stem cells were cultured on these scaffolds over a period of four weeks .

Case Study 2: Cosmetic Formulation
In a clinical trial assessing the effects of this compound in anti-aging creams, participants reported a noticeable improvement in skin hydration levels after eight weeks of daily application compared to a control group using a placebo cream .

Mechanism of Action

The mechanism of action of sodium 5-hydroxyhexanoate involves its interaction with various molecular targets and pathways. As a medium-chain fatty acid derivative, it can be metabolized in the body to produce energy. The hydroxy group at the fifth position allows it to participate in specific biochemical reactions, influencing metabolic pathways and potentially exerting antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-Hydroxyhexanoate
  • Structure: Ethyl ester of 5-hydroxyhexanoic acid (C₈H₁₆O₃, MW: 160.21 g/mol) .
  • Key Differences : Replaces the sodium ion with an ethyl group, increasing hydrophobicity.
  • Applications: Used in flavor and fragrance industries due to ester volatility.
Sodium 6-Hydroxyhexanoate-3,3,4,4,5,5-d₆
  • Structure : Deuterated isotopologue with hydroxyl at the sixth carbon (C₆H₅D₆NaO₃, MW: 160.18 g/mol) .
  • Key Differences : Positional isomer (6-OH vs. 5-OH) and isotopic labeling.
  • Applications: Used in tracer studies to elucidate metabolic pathways, offering insights distinct from non-deuterated forms .
3-Hydroxyoctanoate
  • Structure : Medium-chain hydroxy fatty acid (8 carbons, hydroxyl at third carbon).
  • Key Differences: Longer carbon chain alters lipid solubility and metabolic fate. Associated with ketogenic diets and cognitive benefits in Alzheimer’s studies, unlike 5-hydroxyhexanoate’s pro-oxidative roles .
5-Hydroxyhexanoic Acid (Free Acid Form)
  • Structure : C₆H₁₂O₃ (MW: 132.16 g/mol), lacking the sodium ion.
  • Key Differences : Lower aqueous solubility compared to the sodium salt. The free acid is more reactive in esterification or polymerization reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Biological Roles Applications
Sodium 5-Hydroxyhexanoate C₆H₁₁NaO₃ 154.14 DMSO, Water Pro-oxidative signaling, tumorigenesis Biomarker, therapeutic target
Ethyl 5-Hydroxyhexanoate C₈H₁₆O₃ 160.21 Organic solvents Flavor/fragrance precursor Industrial synthesis
Sodium 6-Hydroxyhexanoate-d₆ C₆H₅D₆NaO₃ 160.18 Polar solvents Metabolic tracing Isotope-labeled research
3-Hydroxyoctanoate C₈H₁₆O₃ 160.21 Lipophilic Energy metabolism, cognitive health Ketogenic diet studies

Research Findings and Contextual Differences

  • Metabolic Pathways: this compound correlates with octanoate excretion in infants, suggesting shared β-oxidation pathways . However, its hydroxyl group position (C5) may lead to distinct intermediates compared to 6-hydroxyhexanoate, which is linked to 2-oxoadipate in cat metabolism . In HIV patients, 5-hydroxyhexanoate levels decrease after antiretroviral therapy (ART), unlike other metabolites, highlighting its unique role in immune-metabolic crosstalk .
  • Therapeutic Implications: Inhibiting 5-hydroxyhexanoate synthesis reduces oxidative damage in tumors, a strategy less relevant for 3-hydroxyoctanoate, which is neuroprotective . Ethyl 5-hydroxyhexanoate’s ester form is irrelevant in clinical settings due to rapid hydrolysis, unlike the sodium salt’s stability in circulation .
  • Analytical Utility: The deuterated form (6-hydroxyhexanoate-d₆) enables precise tracking of fatty acid metabolism, whereas the non-labeled sodium salt is used for bulk concentration assays .

Biological Activity

Sodium 5-hydroxyhexanoate, a sodium salt of 5-hydroxyhexanoic acid, is increasingly recognized for its potential biological activities, particularly in metabolic processes and cellular interactions. This article explores the compound's biochemical properties, molecular mechanisms, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₁NaO₃ and is characterized by a hydroxyl group at the fifth carbon position of the hexanoate chain. This structural feature contributes to its hydrophilic nature, enhancing its solubility in biological fluids.

Metabolism and Interaction with Enzymes

This compound undergoes hydrolysis to yield hexanoic acid, which is an important fatty acid in various metabolic pathways. The compound interacts with enzymes such as esterases and lipases, which are crucial for lipid metabolism. These interactions facilitate the breakdown of fatty acids and influence energy production within cells .

Cellular Effects

Research indicates that this compound can modulate cellular signaling pathways. It affects the expression of genes involved in lipid metabolism, potentially altering metabolic rates and energy homeostasis. The compound has been shown to influence the activity of key enzymes responsible for fatty acid synthesis and degradation.

Biological Activity Effect
Lipid MetabolismModulation of enzyme activity
Gene ExpressionAlteration in transcriptional activity
Cellular EnergyInfluence on energy production pathways

Molecular Mechanisms

The molecular mechanism of action for this compound involves its binding to specific enzymes and receptors. This binding can lead to either activation or inhibition of enzymatic activity, depending on the concentration and cellular context. Additionally, the compound may interact with transcription factors, thereby influencing gene expression related to lipid metabolism .

Animal Model Studies

In animal studies, varying dosages of this compound have demonstrated different biological effects:

  • Low Doses : Minimal impact on cellular function.
  • Moderate Doses : Significant changes in enzyme activity related to lipid metabolism.
  • High Doses : Potential toxic effects, including disruptions in energy production pathways.

These findings suggest a dose-dependent relationship where moderate levels may enhance metabolic functions while excessive amounts could lead to adverse effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds:

Compound Structural Feature Biological Activity
Ethyl 6-hydroxyhexanoateHydroxyl group at the sixth carbonSimilar metabolic effects
Ethyl 4-hydroxyhexanoateHydroxyl group at the fourth carbonDifferent enzyme interaction profiles
Ethyl 5-oxohexanoateCarbonyl group instead of hydroxylDistinct metabolic pathways

Q & A

Q. What tools are effective for visualizing complex relationships between this compound levels and metabolic phenotypes?

  • Methodological Answer : Network analysis software (e.g., Cytoscape) can map interactions between metabolites and enzymes. Heatmaps with hierarchical clustering highlight patient subgroups, while pathway enrichment tools (e.g., MetaboAnalyst) identify overrepresented biochemical routes .

Literature Review & Search Strategies

Q. How can researchers optimize search strategies to locate high-quality studies on this compound?

  • Methodological Answer : Use Boolean operators (e.g., "this compound" AND "ω-oxidation") in PubMed/Scopus. Filter by study type (e.g., "clinical trial" or "in vitro") and exclude non-English studies. Leverage citation tracking tools to identify seminal papers and recent reviews .

Q. What criteria should guide the selection of primary sources for meta-analyses on this compound?

  • Methodological Answer : Prioritize studies with transparent methodology (e.g., detailed protocols in supplementary materials) and avoid those with unclear allocation concealment or unblinded assessments, which may overestimate effect sizes .

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